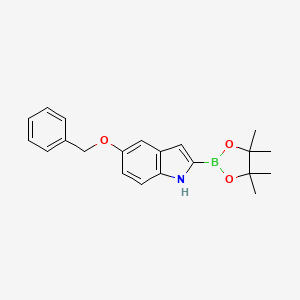

5-Benzyloxy-1H-indole-2-boronic acid pinacol ester

CAS No.:

Cat. No.: VC13757435

Molecular Formula: C21H24BNO3

Molecular Weight: 349.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H24BNO3 |

|---|---|

| Molecular Weight | 349.2 g/mol |

| IUPAC Name | 5-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

| Standard InChI | InChI=1S/C21H24BNO3/c1-20(2)21(3,4)26-22(25-20)19-13-16-12-17(10-11-18(16)23-19)24-14-15-8-6-5-7-9-15/h5-13,23H,14H2,1-4H3 |

| Standard InChI Key | GKZNNQUTYGZCQH-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 |

Introduction

Molecular Structure and Physicochemical Properties

Structural Elucidation

5-Benzyloxy-1H-indole-2-boronic acid pinacol ester features a 1H-indole core substituted at the 5-position with a benzyloxy group (-OCH₂C₆H₅) and at the 2-position with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, provides a planar aromatic system conducive to π-π interactions and electronic delocalization. The boronic ester group, stabilized by the pinacol ligand, enhances the compound’s air and moisture stability compared to its boronic acid counterpart.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₄BNO₃ |

| Molecular Weight | 349.2 g/mol |

| IUPAC Name | 5-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 |

| InChIKey | GKZNNQUTYGZCQH-UHFFFAOYSA-N |

The benzyloxy group introduces steric bulk and lipophilicity, influencing solubility and reactivity. Quantum mechanical calculations predict a planar geometry for the indole system, with the boronic ester adopting a trigonal planar configuration around the boron atom.

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous boronic esters exhibit distinctive signals:

-

¹¹B NMR: A sharp singlet near δ 30 ppm, characteristic of sp²-hybridized boron in pinacol esters.

-

¹H NMR: Aromatic protons of the indole and benzyloxy groups resonate between δ 6.8–7.8 ppm, while the pinacol methyl groups appear as a singlet near δ 1.2 ppm.

-

IR Spectroscopy: B-O stretching vibrations at ~1350 cm⁻¹ and C-B absorption near 660 cm⁻¹.

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of 5-Benzyloxy-1H-indole-2-boronic acid pinacol ester typically proceeds via sequential functionalization of the indole scaffold:

-

Indole Benzyloxylation:

-

5-Hydroxyindole undergoes alkylation with benzyl bromide in the presence of a base (e.g., K₂CO₃) to install the benzyloxy group.

-

-

Borylation at C2:

-

Directed ortho-metalation (DoM) strategies using n-BuLi or LDA generate a lithiated intermediate at C2, which is quenched with a boron electrophile (e.g., B(OMe)₃).

-

-

Pinacol Protection:

-

The resultant boronic acid is treated with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions to form the stable boronic ester.

-

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzyloxylation | K₂CO₃, benzyl bromide, DMF, 80°C, 12h | 75–85 |

| Borylation | n-BuLi, B(OMe)₃, THF, -78°C to RT, 4h | 60–70 |

| Pinacol Protection | Pinacol, H₂SO₄, CH₂Cl₂, RT, 6h | 85–90 |

Optimization Challenges

-

Regioselectivity: Competing metalation at C3/C4 positions necessitates careful control of temperature and lithiating agent.

-

Boron Stability: The boronic acid intermediate is prone to protodeboronation under protic conditions, necessitating in situ protection.

-

Purification: Silica gel chromatography with ethyl acetate/hexane mixtures (3:7) effectively isolates the product.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound participates in palladium-catalyzed cross-couplings with aryl/heteroaryl halides to form biaryl linkages. For example, coupling with 4-bromotoluene under Pd(PPh₃)₄ catalysis yields 5-benzyloxy-2-(p-tolyl)-1H-indole, a precursor to kinase inhibitors.

Table 3: Exemplary Coupling Reaction

| Component | Role | Conditions |

|---|---|---|

| Aryl Halide | Electrophile | 1.2 eq, DME/H₂O (3:1) |

| Pd Catalyst | Transition Metal | Pd(OAc)₂ (2 mol%), SPhos |

| Base | Scavenger | K₃PO₄ (3 eq) |

| Temperature | Reaction Driver | 80°C, 12h |

Indole Functionalization

The boronic ester serves as a handle for further indole derivatization:

-

Protodeboronation: Acidic hydrolysis yields 5-benzyloxy-1H-indole, a valuable scaffold in alkaloid synthesis.

-

Transmetalation: Transfer to other boronates (e.g., MIDA boronates) enhances stability for iterative cross-coupling.

| Aspect | Guideline |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |

| Ventilation | Use in fume hood |

| Storage | Airtight container, -20°C, desiccated |

| Disposal | Incineration or approved waste facility |

Future Perspectives

Pharmaceutical Applications

The indole-boronic ester motif is pivotal in proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. Future studies may explore its utility in covalent inhibitor design via boron-mediated protein binding.

Materials Science

Conjugated polymers incorporating this compound could enable tunable optoelectronic properties for organic light-emitting diodes (OLEDs) or sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume